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Compound of Interest

Compound Name: 3-Iodo-5-nitropyridin-2-amine

Cat. No.: B1312864 Get Quote

In the landscape of medicinal chemistry and materials science, the pyridine ring stands as a

"privileged scaffold"—a core molecular framework that consistently yields compounds with

significant biological activity and functional properties. The strategic functionalization of this ring

with substituents like halogens and nitro groups can dramatically alter its electronic profile,

steric properties, and reactivity, making it a versatile building block for targeted synthesis.[1]

This guide focuses on 3-Iodo-5-nitropyridin-2-amine (CAS: 25391-56-4), a highly

functionalized pyridine derivative.[2] The presence of an iodo group, a nitro group, and an

amine group on a single pyridine core creates a molecule with a unique confluence of

properties. The iodine atom serves as an excellent handle for cross-coupling reactions, the

electron-withdrawing nitro group profoundly influences the ring's electronics, and the amino

group provides a site for hydrogen bonding and further derivatization. Understanding the

precise three-dimensional structure and electronic landscape of this molecule is not merely an

academic exercise; it is a prerequisite for rationally designing its use in complex synthetic

pathways, particularly in the development of novel therapeutics and functional materials.[3][4]

This document provides a comprehensive, multi-faceted approach to the structural elucidation

of 3-Iodo-5-nitropyridin-2-amine. We will move beyond simple data reporting to explain the

causality behind our analytical choices, presenting a self-validating workflow that integrates

spectroscopic, crystallographic, and computational methods.

Molecular Identity and Physicochemical Properties
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A foundational understanding begins with the molecule's basic chemical and physical

properties, which are critical for handling, storage, and experimental design.

Property Value Source

CAS Number 25391-56-4 [2]

Molecular Formula C₅H₄IN₃O₂ [3][5][6]

Molecular Weight 265.01 g/mol [3][5][6]

Appearance Yellow solid (typical) N/A

Melting Point 215-219 °C [7]

Storage Conditions
Under inert gas (Nitrogen or

Argon) at 2–8 °C

Key Descriptors
IUPAC Name: 3-Iodo-5-nitro-2-

pyridinamine
[5]

SMILES:

C1=C(C(=NC=C1I)N)--

INVALID-LINK--[O-]

[5]

Synthesis Pathway: A Rationale-Driven Approach
The reliable synthesis of high-purity 3-Iodo-5-nitropyridin-2-amine is the gateway to its

structural analysis. While various methods may exist, a common and effective strategy involves

the direct iodination of a suitable precursor, 2-amino-3-nitropyridine. This choice is predicated

on the directing effects of the existing substituents and the availability of the starting material.

A plausible synthesis is adapted from established procedures for similar compounds.[8] The

amino group at C2 is an ortho-, para-director, while the nitro group at C3 is a meta-director.

Both groups direct electrophilic substitution to the C5 position, making the regioselectivity of the

iodination highly favorable.
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Synthesis Workflow

Precursor:
2-Amino-3-nitropyridine

Reaction Conditions:
Heat (e.g., 90°C)

Dissolve

Reagents:
Iodine (I₂)

Periodic Acid (HIO₄)
Acetic Acid/Water

Add

Workup & Purification:
Aqueous Quench (Na₂S₂O₃)

Filtration
Recrystallization

Cool & Process

Product:
3-Iodo-5-nitropyridin-2-amine

Isolate

Click to download full resolution via product page

Caption: Proposed synthesis workflow for 3-Iodo-5-nitropyridin-2-amine.

Experimental Protocol: Synthesis
Vessel Preparation: To a 250 mL three-necked flask equipped with a magnetic stirrer,

condenser, and thermometer, add 2-amino-3-nitropyridine (1 equiv.).

Solvent Addition: Add acetic acid and water as the solvent system to dissolve the starting

material.[8]
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Reaction Initiation: Heat the mixture to approximately 90°C. Sequentially add periodic acid (a

catalytic oxidant to regenerate I₂) followed by iodine (I₂).[8] The choice of periodic acid is

crucial for driving the reaction to completion by consuming the HI byproduct and ensuring an

electrophilic iodine source (I⁺) is available.

Reaction Monitoring: Maintain the temperature and stir for 60-90 minutes. Monitor the

reaction progress using Thin Layer Chromatography (TLC) until the starting material is

consumed.

Workup: Cool the reaction mixture to room temperature. Pour it into a saturated aqueous

solution of sodium thiosulfate to quench any unreacted iodine.[8]

Isolation: The solid product will precipitate. Collect the solid by vacuum filtration and wash

sequentially with saturated brine and a non-polar solvent like petroleum ether to remove

impurities.[8]

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl

acetate/petroleum ether) to yield high-purity yellow crystals of 3-iodo-5-nitropyridin-2-
amine.[8]

A Multi-Faceted Approach to Structural Elucidation
No single analytical technique can provide a complete structural picture. A robust analysis

relies on the synergistic integration of multiple methods, where the results of one technique

validate and complement the others.
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Caption: Integrated workflow for the complete structural analysis.

NMR Spectroscopy: Mapping Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the

covalent framework of a molecule in solution. For this compound, both ¹H and ¹³C NMR are

indispensable.[9][10]

¹H NMR Spectroscopy:

Expected Signals: The pyridine ring has two remaining protons. Due to the strong

electron-withdrawing effects of the nitro group and the anisotropic effect of the iodine,

these protons are expected to be significantly deshielded, appearing far downfield in the

aromatic region.

Proton at C4 (H4): This proton is ortho to both the nitro group (C3) and the iodo group

(C5). It will likely appear as a doublet.

Proton at C6 (H6): This proton is ortho to the amino group (C2) and meta to the nitro group

(C3). It will also appear as a doublet.
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Coupling: The H4 and H6 protons are meta to each other, so they will exhibit a small meta-

coupling constant (⁴JHH), typically around 2-3 Hz.

Amine Protons (-NH₂): The two protons of the primary amine will typically appear as a

broad singlet, the chemical shift of which is highly dependent on solvent and concentration

due to hydrogen bonding.

¹³C NMR Spectroscopy:

Expected Signals: Five distinct signals are expected for the five carbon atoms of the

pyridine ring.

C-I (C3): The carbon directly attached to iodine will show a characteristic signal. Its

chemical shift is influenced by the heavy atom effect.

C-NO₂ (C5): This carbon will be significantly deshielded due to the strong electron-

withdrawing nature of the nitro group.

C-NH₂ (C2): This carbon will also be deshielded, though typically less so than the C-NO₂

carbon.

C4 & C6: The two carbons bearing protons will have shifts determined by the combined

electronic effects of the adjacent substituents.

Protocol: NMR Analysis
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated

solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often

preferred for its ability to dissolve polar compounds and to observe exchangeable protons

like those of the -NH₂ group.

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. Include

standard 2D experiments like COSY (to confirm H-H coupling) and HSQC/HMBC (to

correlate proton and carbon signals) for unambiguous assignment.

Data Processing: Process the raw data (FID) with appropriate Fourier transformation, phase

correction, and baseline correction.
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Spectral Interpretation: Assign all peaks based on their chemical shifts, integration (for ¹H),

and coupling patterns, cross-referencing with 2D correlation data.

Mass Spectrometry: Confirming Composition
Mass spectrometry (MS) provides the exact molecular weight and elemental formula, serving

as a crucial checkpoint for molecular identity.

Key Observations:

Molecular Ion (M⁺): The primary observation will be the molecular ion peak. Given the

compound's formula (C₅H₄IN₃O₂), the monoisotopic mass is 264.9348 Da.[5] High-

Resolution Mass Spectrometry (HRMS) can confirm this mass to within a few parts per

million (ppm), unequivocally validating the elemental formula.

Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so no characteristic M+2 peak from the

halogen will be observed, unlike with chlorine or bromine.[11][12] This simplifies the

spectrum.

Fragmentation: Under electron impact (EI) or other energetic ionization methods,

predictable fragmentation can occur. Common fragmentation pathways for this molecule

would include the loss of the nitro group (-NO₂, 46 Da), the iodine atom (-I, 127 Da), or

other small neutral molecules. Analyzing these fragments can provide further structural

confirmation.[13][14]

Protocol: HRMS Analysis
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable

solvent like methanol or acetonitrile.

Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization

technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical

Ionization (APCI), which are "soft" techniques that often preserve the molecular ion.

Analysis: Perform the analysis using a high-resolution mass analyzer like a Time-of-Flight

(TOF) or Orbitrap.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-iodo-3-nitropyridine
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Organic_Compounds_Containing_Halogen_Atoms
https://www.tutorchase.com/answers/ib/chemistry/how-can-you-identify-the-presence-of-halogens-using-mass-spectrometry
https://www.researchgate.net/publication/5292537_Recognizing_a-_b-_or_g-substitution_in_pyridines_by_mass_spectrometry
https://www.researchgate.net/publication/231048732_Mass_spectrometry_of_halogen-containing_organic_compounds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Interpretation: Identify the peak corresponding to the protonated molecule [M+H]⁺ or

the molecular ion M⁺. Compare the experimentally measured exact mass with the

theoretically calculated mass for C₅H₄IN₃O₂ to confirm the elemental composition.

X-ray Crystallography: The Definitive 3D Structure
While NMR and MS define connectivity and composition, single-crystal X-ray diffraction

provides an unambiguous, high-resolution map of the atomic positions in the solid state.[15]

This technique reveals precise bond lengths, bond angles, and, critically, the intermolecular

interactions that govern the crystal packing, such as hydrogen bonds involving the amino and

nitro groups.

Although a public crystal structure for this specific molecule is not readily available, the

methodology is standard, and the expected results can be inferred from related structures.[16]

[17] We would expect to see:

Planarity: The pyridine ring itself will be largely planar.

Bond Lengths: The C-N bond of the nitro group will be short, and the C-I bond length will be

consistent with other iodo-aromatic compounds.

Intermolecular Interactions: The amino group (-NH₂) is a strong hydrogen bond donor, and

the nitro group (-NO₂) is a strong hydrogen bond acceptor. We can anticipate strong N-H···O

hydrogen bonds forming chains or networks that stabilize the crystal lattice.

Protocol: Single-Crystal X-ray Diffraction
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most

challenging step and may require screening various solvents and crystallization techniques

(e.g., slow evaporation, vapor diffusion).

Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer

head.[18]

Data Collection: Place the crystal in a diffractometer and cool it under a stream of cold

nitrogen (typically 100 K) to minimize thermal motion. Irradiate the crystal with a
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monochromatic X-ray beam and collect the diffraction pattern data as the crystal is rotated.

[18]

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure

factors. Use direct methods or Patterson methods to solve the phase problem and generate

an initial electron density map. Build an atomic model into the map and refine it using full-

matrix least-squares procedures to achieve the best fit between the calculated and observed

diffraction data.[15]

Structural Analysis: Analyze the final refined structure to determine precise atomic

coordinates, bond lengths, bond angles, torsion angles, and intermolecular interactions.

Computational Chemistry: The Electronic Dimension
Computational modeling, particularly using Density Functional Theory (DFT), serves as a

powerful tool to complement and validate experimental findings.[19] By calculating the

molecule's properties from first principles, we can gain insights that are difficult to obtain

experimentally.

Key Calculations:

Geometry Optimization: A DFT calculation can predict the lowest-energy 3D structure of

the molecule in the gas phase. This can be compared with the X-ray crystal structure to

understand the effects of crystal packing forces.

Electrostatic Potential (ESP) Map: This map visualizes the electron density distribution

across the molecule. It will clearly show the electron-deficient nature of the pyridine ring

(due to the nitro group) and the electron-rich regions around the nitro-oxygen and amine-

nitrogen atoms, predicting sites of electrophilic and nucleophilic attack.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital

(HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help explain the molecule's

reactivity and electronic transitions. The energy gap between them is an indicator of

chemical stability.

Conclusion: An Integrated Structural Portrait
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The structural analysis of 3-Iodo-5-nitropyridin-2-amine is a case study in modern chemical

characterization. Through the integrated application of NMR spectroscopy, mass spectrometry,

X-ray crystallography, and computational modeling, a comprehensive and self-validating

structural portrait emerges. This detailed understanding of its covalent framework, precise 3D

geometry, intermolecular interactions, and electronic landscape is fundamental to its successful

application as a versatile building block in drug discovery and the synthesis of advanced

materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. mdpi.com [mdpi.com]

2. 3-Iodo-5-nitropyridin-2-amine - AbacipharmTech-Global Chemical supplier
[abacipharma.com]

3. 3-Iodo-5-nitropyridin-2-amine , 95% , 25391-56-4 - CookeChem [cookechem.com]

4. 2-Amino-5-iodo-3-nitropyridine [srdpharma.com]

5. 2-Amino-5-iodo-3-nitropyridine | C5H4IN3O2 | CID 3384468 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. scbt.com [scbt.com]

7. 2-Amino-5-iodo-3-nitropyridine｜lookchem [lookchem.com]

8. 2-AMINO-5-IODO-3-NITROPYRIDINE | 25391-57-5 [chemicalbook.com]

9. 25391-56-4|3-Iodo-5-nitropyridin-2-amine|BLD Pharm [bldpharm.com]

10. 2-AMINO-3-IODO-5-NITROPYRIDINE(25391-56-4) 1H NMR spectrum
[chemicalbook.com]

11. chem.libretexts.org [chem.libretexts.org]

12. tutorchase.com [tutorchase.com]

13. researchgate.net [researchgate.net]

14. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b1312864?utm_src=pdf-body
https://www.benchchem.com/product/b1312864?utm_src=pdf-custom-synthesis
https://www.mdpi.com/1424-8247/18/5/692
http://www.abacipharma.com/AB23222
http://www.abacipharma.com/AB23222
https://www.cookechem.com/Detail/BD0530632.htm
https://www.srdpharma.com/products/2-Amino-5-iodo-3-nitropyridine-view-8445
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-iodo-3-nitropyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-iodo-3-nitropyridine
https://www.scbt.com/p/2-amino-5-iodo-3-nitropyridine-25391-57-5
https://www.lookchem.com/ProductWholeProperty_LCPL566352.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3203020.htm
https://www.bldpharm.com/products/25391-56-4.html
https://www.chemicalbook.com/SpectrumEN_25391-56-4_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_25391-56-4_1HNMR.htm
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Organic_Compounds_Containing_Halogen_Atoms
https://www.tutorchase.com/answers/ib/chemistry/how-can-you-identify-the-presence-of-halogens-using-mass-spectrometry
https://www.researchgate.net/publication/5292537_Recognizing_a-_b-_or_g-substitution_in_pyridines_by_mass_spectrometry
https://www.researchgate.net/publication/231048732_Mass_spectrometry_of_halogen-containing_organic_compounds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1312864?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. mkuniversity.ac.in [mkuniversity.ac.in]

16. pdf.benchchem.com [pdf.benchchem.com]

17. researchgate.net [researchgate.net]

18. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin
- PMC [pmc.ncbi.nlm.nih.gov]

19. The Structure of Nitro and Polynitropyrazoles: X-Ray Crystallography Versus Theoretical
Calculations [e-spacio.uned.es]

To cite this document: BenchChem. [Foreword: Decoding the Architecture of a Privileged
Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1312864#3-iodo-5-nitropyridin-2-amine-structural-
analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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